(2,6-Dimethylpyridin-4-yl)methanol
Overview
Description
(2,6-Dimethylpyridin-4-yl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermodynamics and Solution Behavior
Heat of Dilution Studies : A study by Heintz et al. (2006) investigated the heat of dilution of alcohols in various pyridine derivatives, including 2,6-dimethylpyridine, using experimental data and ab initio calculations. This research provides insights into the thermodynamic properties of mixtures containing 2,6-dimethylpyridine and its interaction with other components through hydrogen bonding (Heintz, Wandschneider, Lüning, & Marczak, 2006).
Enthalpy of Solution Measurements : Marczak et al. (2004) conducted calorimetric investigations to understand the enthalpy changes during the dissolution of methanol in pyridine derivatives, such as 2,6-dimethylpyridine. Their findings contribute to the understanding of the energetics of pyridine-alcohol interactions (Marczak, Heintz, & Bucek, 2004).
Catalysis and Chemical Synthesis
- Nickel Complex Synthesis : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, and applied them in the catalytic oligomerization of ethylene. This showcases the potential of 2,6-dimethylpyridine derivatives in catalysis and polymerization processes (Kermagoret & Braunstein, 2008).
Molecular Interactions and Solvent Effects
- Molecular Clusters in Aqueous Solutions : Marczak et al. (2011) used small-angle neutron scattering to demonstrate that molecules in aqueous solutions of pyridine and its derivatives, like 2,6-dimethylpyridine, form clusters. This research is significant in understanding the molecular organization and interaction in solutions (Marczak, Czech, Almásy, & Lairez, 2011).
Polymerization Studies
- Polymerization Kinetics : Brooks (1970) explored the oxidative condensation of 2,6-dimethylphenol, catalyzed by copper compounds, in pyridine and pyridine-methanol mixtures. This study offers insights into the polymerization kinetics relevant to 2,6-dimethylpyridine derivatives (Brooks, 1970).
Safety and Hazards
The safety information for “(2,6-Dimethylpyridin-4-yl)methanol” includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
(2,6-dimethylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDGHMPQNVTNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396925 | |
Record name | (2,6-dimethylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18088-01-2 | |
Record name | (2,6-dimethylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the synthetic route for (2,6-Dimethylpyridin-4-yl)methanol described in the research?
A1: The research highlights that the described synthetic route utilizes cheaper starting materials compared to previous methods. [] This is significant for potential large-scale production and applications of this compound.
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